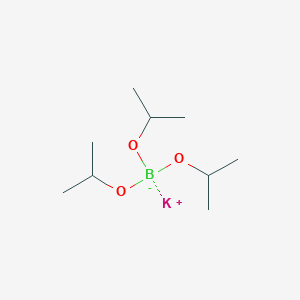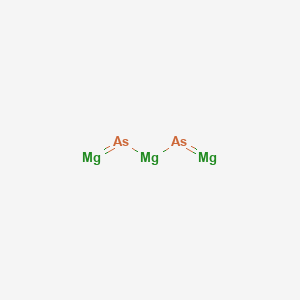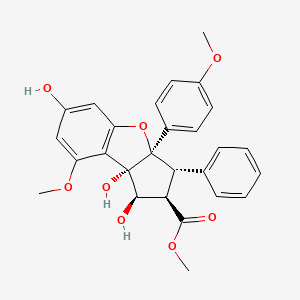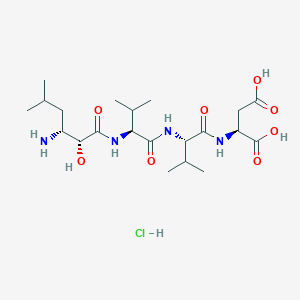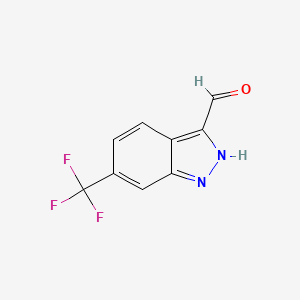
6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
Vue d'ensemble
Description
The trifluoromethyl group (-CF3) is a functional group in organic chemistry that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated, such as fluoxetine, mefloquine, Leflunomide, nulitamide, dutasteride, bicalutamide .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds often involves [3+2] cycloaddition reactions . For example, the first representatives of the novel 4,7а-dihydro-3аН-thiopyrano[3,4-d]isoxazole heterocyclic system, containing an ester, carboxyl, or hydroxymethyl group at position 3 and a trifluoromethyl group at position 6 were obtained by [3+2] cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds can be complex. For example, one study reported the structure of an imine-based (Schiff base) crystalline organic chromophore, which was determined by the XRD technique .
Chemical Reactions Analysis
Trifluoromethyl-substituted compounds can undergo various chemical reactions. For instance, a study reported a visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides for the synthesis of 6-(trifluoromethyl)phenanthridine derivatives .
Physical And Chemical Properties Analysis
Trifluoromethyl-substituted compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a common pharmacophore in many FDA-approved drugs . This group can significantly enhance the biological activity and metabolic stability of pharmaceuticals. The compound’s structure could be utilized in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders, due to the indazole ring’s bioisosteric similarity to the indole ring found in many psychoactive substances.
Agrochemical Research
Compounds with a trifluoromethyl group have shown potential in the development of agrochemicals . The indazole core of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde could be modified to create new pesticides or herbicides with improved efficacy and safety profiles. Its application in this field could lead to the synthesis of compounds with specific action against pests or plant pathogens.
Catalysis
In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . The compound could be used to design new catalysts that facilitate specific chemical reactions, which are crucial in industrial processes, including the synthesis of complex organic molecules.
Molecular Topology
6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde: could play a role in the construction of molecular topologies . Its structural features might allow it to participate in the formation of homometallic and heterometallic molecular squares, contributing to the field of supramolecular chemistry.
Mécanisme D'action
The mechanism of action of trifluoromethyl-substituted compounds can vary depending on the specific compound and its application. For example, some drugs containing trifluoromethyl groups are known to inhibit certain enzymes or receptors, affecting cell proliferation, apoptosis, motility, and cell invasion .
Safety and Hazards
Orientations Futures
The future directions of research on trifluoromethyl-substituted compounds are promising. They are of interest in various fields, including medicine, electronics, agrochemicals, and catalysis . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-14-8(6)4-15/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWVGVOHIZTSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646641 | |
| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde | |
CAS RN |
885271-90-9 | |
| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
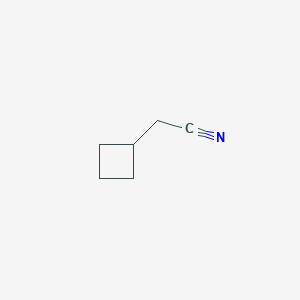
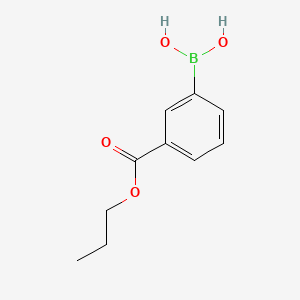
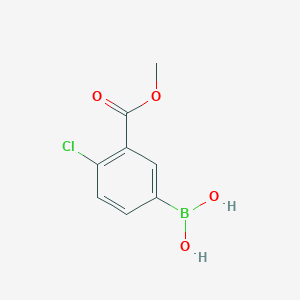
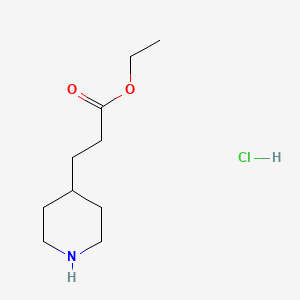
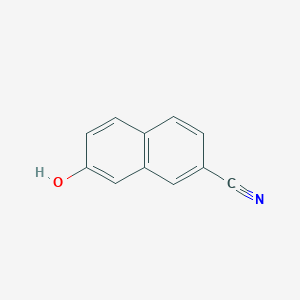
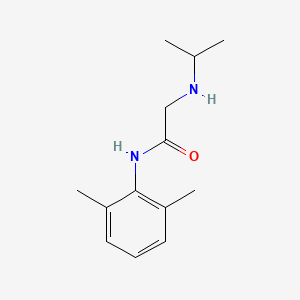
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
